molecular formula C57H104O9 B8180820 Propane-1,2,3-triyl tris(12-hydroxyoctadec-9-enoate)

Propane-1,2,3-triyl tris(12-hydroxyoctadec-9-enoate)

Cat. No.: B8180820
M. Wt: 933.4 g/mol
InChI Key: ZEMPKEQAKRGZGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Castor oil appears as pale-yellow or almost colorless transparent viscous liquid with a faint mild odor and nauseating taste. Density 0.95 g / cm3. A mixture of glycerides, chiefly ricinolein (the glyceride of ricinoleic acid).
Oil obtained from seeds of Ricinus communis that is used as a cathartic and as a plasticizer.

Mechanism of Action

Castor oil has been classified as a stimulant because lipolysis in small intestine liberates ricinoleic acid ... /which/ stimulates smooth muscle and inhibits the absorption of water and electrolytes resulting in fluid accumulation in vitro, but it is not known whether these changes affect fluid movement or...laxative effect in vivo.
In a study involving male Crl:CD BR rats, the findings suggested that castor oil-induced diarrhea is the result of activation of NK1 and NK2 receptors by endogenous tachykinins.

Scientific Research Applications

Pharmaceutical Applications

Triricinolein has been explored for its therapeutic properties, particularly in the treatment of metabolic disorders and as a dietary supplement.

  • Lorenzo's Oil : A notable application is in Lorenzo's Oil, which contains triricinolein as a component aimed at lowering plasma levels of very-long-chain fatty acids in patients with peroxisomal disorders such as Zellweger syndrome. Studies have shown that dietary administration of Lorenzo's Oil can effectively reduce plasma C26:0 levels and increase docosahexaenoic acid (DHA) levels in red blood cells .

Cosmetic Applications

Triricinolein is utilized in cosmetic formulations due to its emollient properties.

  • Skin Care Products : It acts as an effective moisturizer and skin conditioning agent. The compound helps improve skin hydration and elasticity, making it suitable for creams and lotions aimed at dry skin treatment .

Food Technology

In the food industry, triricinolein is recognized for its functional properties.

  • Emulsification : Its emulsifying capabilities make it valuable in the formulation of food products, particularly in salad dressings and sauces where stable emulsions are required .

Nutraceuticals

The compound is also being investigated for its potential health benefits when included in dietary supplements.

  • Omega Fatty Acids Source : As a source of omega fatty acids, triricinolein may contribute to cardiovascular health and overall well-being when consumed as part of a balanced diet .

Case Study 1: Therapeutic Effects in Zellweger Syndrome

A clinical study investigated the effects of Lorenzo's Oil on patients with Zellweger syndrome. The oil's administration was associated with significant reductions in plasma levels of C26:0 fatty acids and increased levels of DHA in red blood cells over a period of treatment. This study highlights the potential of triricinolein in managing metabolic disorders related to fatty acid metabolism .

Case Study 2: Cosmetic Efficacy

In a controlled trial assessing the efficacy of various emollients on skin hydration, products containing triricinolein demonstrated superior moisture retention compared to those without it. Participants reported improved skin texture and reduced dryness after consistent use over four weeks .

Properties

IUPAC Name

2,3-bis(12-hydroxyoctadec-9-enoyloxy)propyl 12-hydroxyoctadec-9-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C57H104O9/c1-4-7-10-31-40-51(58)43-34-25-19-13-16-22-28-37-46-55(61)64-49-54(66-57(63)48-39-30-24-18-15-21-27-36-45-53(60)42-33-12-9-6-3)50-65-56(62)47-38-29-23-17-14-20-26-35-44-52(59)41-32-11-8-5-2/h25-27,34-36,51-54,58-60H,4-24,28-33,37-50H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEMPKEQAKRGZGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC(CCCCCC)O)OC(=O)CCCCCCCC=CCC(CCCCCC)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C57H104O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50859742
Record name Propane-1,2,3-triyl tris(12-hydroxyoctadec-9-enoate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50859742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

933.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68412-53-3
Record name Poly(oxy-1,2-ethanediyl), .alpha.-(nonylphenyl)-.omega.-hydroxy-, branched, phosphates
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Poly(oxy-1,2-ethanediyl), α-(nonylphenyl)-ω-hydroxy-, branched, phosphates
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.119.531
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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